H-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-DL-Phe-OH
Description
H-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-DL-Phe-OH is a synthetic oligopeptide composed of seven amino acid residues with mixed D- and L-configurations (denoted by "DL"). The sequence includes non-proteinogenic modifications such as xiThr (a stereoisomer or derivative of threonine), which may influence its conformational stability and bioactivity.
Properties
IUPAC Name |
2-[[2-[[5-amino-2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64N12O11/c1-27(62)41(46(69)57-36(19-20-40(51)64)43(66)56-35(13-7-21-54-49(52)53)42(65)59-38(48(71)72)24-28-9-3-2-4-10-28)60-44(67)37(25-30-26-55-34-12-6-5-11-32(30)34)58-45(68)39-14-8-22-61(39)47(70)33(50)23-29-15-17-31(63)18-16-29/h2-6,9-12,15-18,26-27,33,35-39,41,55,62-63H,7-8,13-14,19-25,50H2,1H3,(H2,51,64)(H,56,66)(H,57,69)(H,58,68)(H,59,65)(H,60,67)(H,71,72)(H4,52,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVBIPSWDYNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64N12O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemorphin 7 can be synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy . This method involves the stepwise addition of amino acids to a solid resin, followed by deprotection and cleavage to obtain the desired peptide. The reaction conditions typically involve the use of coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and bases like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods: While specific industrial production methods for Hemorphin 7 are not extensively documented, the general approach would involve scaling up the SPPS process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hemorphin 7 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the peptide to enhance its stability, activity, or bioavailability.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions to oxidize specific amino acid residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Amino acid substitutions can be achieved using various coupling reagents and protecting groups during the SPPS process.
Major Products Formed: The major products formed from these reactions are modified analogues of Hemorphin 7, which can exhibit altered pharmacological properties .
Scientific Research Applications
Hemorphin 7 has a wide range of scientific research applications across various fields:
Mechanism of Action
Hemorphin 7 exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor (MOR) . It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its analgesic and other physiological effects . Additionally, Hemorphin 7 has been shown to interact with angiotensin-converting enzyme (ACE) and insulin-regulated aminopeptidase (IRAP), further contributing to its diverse biological activities .
Comparison with Similar Compounds
Key Observations:
Backbone Modifications : Unlike the target compound, analogues like H-Tyr-Ada-Gly-Phe-Met-OH replace Pro with adamantane, significantly altering hydrophobicity and steric effects .
Stereochemical Complexity : The mixed DL-configurations in the target compound may reduce enzymatic degradation compared to all-L peptides but could compromise target specificity .
Physicochemical Properties
A comparative analysis of physicochemical parameters (Table 2) highlights critical differences:
Biological Activity
H-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-DL-Phe-OH is a synthetic peptide comprised of various amino acids, including tyrosine (Tyr), proline (Pro), tryptophan (Trp), xi-threonine (xiThr), glutamine (Gln), arginine (Arg), and phenylalanine (Phe). This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₄
- Molecular Weight : Approximately 318.32 g/mol
- Structure : The compound features a sequence of amino acids linked by peptide bonds, which contributes to its biological activity.
Neurotransmitter Precursor
The presence of aromatic amino acids such as Tyr, Trp, and Phe suggests that this peptide may act as a precursor for neurotransmitters. Tryptophan is a precursor for serotonin, while tyrosine is essential for dopamine synthesis. Studies indicate that alterations in the availability of these amino acids can influence mood and cognitive functions .
Effects on Mood and Behavior
Research has demonstrated that the manipulation of serotonin and dopamine levels through dietary amino acid supplementation can lead to significant changes in mood and behavior. For instance, acute tryptophan depletion has been linked to increased depressive symptoms in susceptible individuals . The specific combination of amino acids in this compound may modulate these neurotransmitter levels, thereby influencing psychological states.
Interaction with Receptors
The peptide's structure suggests potential interactions with various receptors in the central nervous system. Tryptophan and tyrosine derivatives have been shown to interact with serotonin receptors and adrenergic receptors, respectively . This interaction may enhance or inhibit neurotransmitter release, impacting physiological responses such as stress and anxiety.
Study 1: Tryptophan and Tyrosine Supplementation
A clinical trial investigated the effects of tryptophan and tyrosine supplementation on mood regulation. Participants receiving a balanced formulation containing these amino acids showed improved mood stability compared to those receiving a placebo. The study highlighted the importance of maintaining optimal ratios of these amino acids for effective neurotransmitter synthesis .
Study 2: Peptide Influence on Cognitive Functions
Another study focused on the cognitive effects of peptides similar to this compound. Results indicated that specific combinations of aromatic amino acids could enhance cognitive flexibility and memory retention in animal models, suggesting that this peptide may have similar effects in humans .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Neurotransmitter Precursor | Potential to influence serotonin and dopamine synthesis |
| Mood Regulation | May improve mood stability through amino acid balance |
| Cognitive Enhancement | Possible enhancement of memory and cognitive flexibility |
| Receptor Interaction | Potential interactions with serotonin and adrenergic receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
